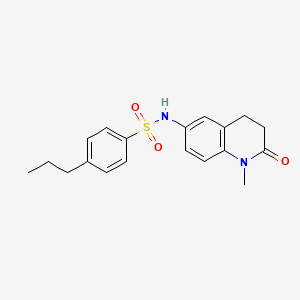![molecular formula C18H15ClN2O4S B2931950 3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide CAS No. 690647-64-4](/img/structure/B2931950.png)
3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The molecule also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The presence of a sulfonylamino group indicates that this compound might have some biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and furan), a sulfonylamino group, and an amide group. These functional groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of aromatic rings and polar functional groups (like the amide and sulfonylamino groups) could impact its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique
Synthesis and Electrophysiological Activity
Research has explored the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting the potential of certain compounds to exhibit electrophysiological activity similar to known class III agents. These findings suggest a promising avenue for developing new therapeutic agents leveraging the structural motifs related to 3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide (Morgan et al., 1990).
Inhibition of Bacterial Secretion Systems
The compound has been identified as a putative inhibitor of type III secretion in Yersinia, indicating its potential to prevent or treat bacterial infections. This opens up new research pathways for the development of antimicrobial agents that target bacterial secretion mechanisms essential for virulence (Kauppi et al., 2007).
Antimicrobial and Anticancer Properties
There has been considerable interest in the synthesis of indapamide derivatives from 3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide and similar compounds, with studies demonstrating promising pro-apoptotic activity against cancer cell lines. These findings underscore the compound's potential in the development of new anticancer therapies (Yılmaz et al., 2015).
Corrosion Inhibition
The compound has also been investigated for its role in corrosion inhibition, providing insights into its application in protecting metals in acidic environments. This research suggests potential industrial applications in the formulation of coatings or additives to extend the life of metal structures and components (Sappani & Karthikeyan, 2014).
Bio-Imaging and Sensing Applications
Additionally, derivatives of 3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide have been utilized in the development of fluorescent chemosensors for dual channel detection of ions, with applications in bio-imaging in live cells and zebrafish. This highlights its utility in environmental monitoring and biological research (Ravichandiran et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c19-14-5-2-8-17(11-14)26(23,24)21-15-6-1-4-13(10-15)18(22)20-12-16-7-3-9-25-16/h1-11,21H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNUSIQGYUYDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-benzyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2931869.png)
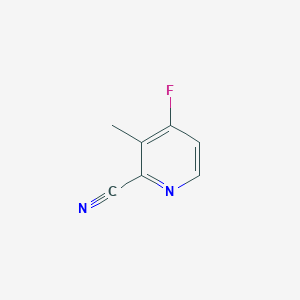
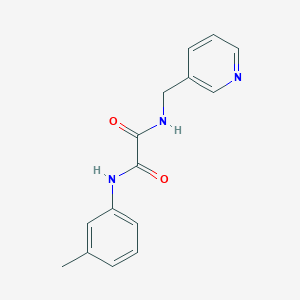

![2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2931874.png)
![4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2931875.png)
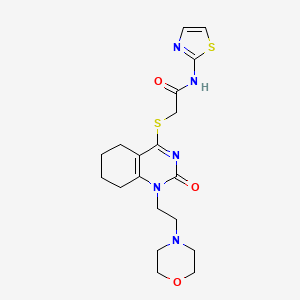
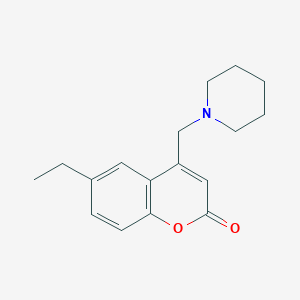
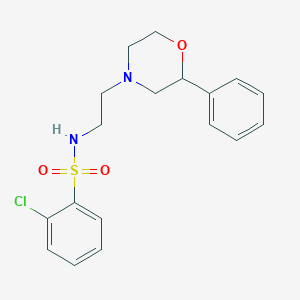
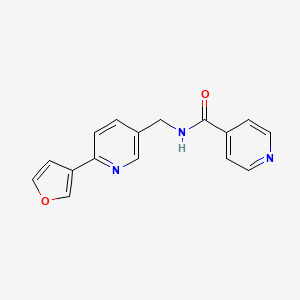
![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2931884.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/no-structure.png)
![3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2931887.png)
